molecular formula C15H14N2S B5545463 2-methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide

2-methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide

Cat. No. B5545463
M. Wt: 254.4 g/mol
InChI Key: GDIPFIUQLFKREG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide and related compounds involves complex chemical reactions, aiming to explore their potential, particularly in anticonvulsant effects. Notably, Malik et al. (2013) designed and synthesized N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives, including compounds similar to 2-Methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide, to evaluate their anticonvulsant effects using various experimental epilepsy models (Malik, Bahare, & Khan, 2013).

Molecular Structure Analysis

The molecular structure of 2-Methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide can be analyzed through methods such as X-ray crystallography. Studies on related compounds provide insights into the hydrogen-bonded co-crystals and crystal structures, contributing to understanding the compound's molecular arrangement and interactions (Gotoh & Ishida, 2020).

Chemical Reactions and Properties

The chemical reactions involving 2-Methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide and its derivatives are pivotal in synthesizing and modifying its structure for potential applications. For example, the gold(I)-catalyzed intramolecular [4 + 2] cycloaddition provides an efficient method to prepare 3,4-dihydrobenzo[f]isoquinolin-1(2H)-ones, indicating the compound's reactivity and potential for further functionalization (Zhong et al., 2020).

Scientific Research Applications

Heterocyclization and Synthesis

  • Spiro Heterocyclization : Substituted 1-methyl-3,4-dihydrobenzo[f]isoquinoline interacts with substituted 5-methoxycarbonyl-2,3-dihydro-2,3-pyrrolediones to give substituted 1-oxo-1,2,10,11-tetrahydrobenzo[h]pyrrolo[2,1-a]isoquinoline-2-spiro-2-(4-hydroxy-5-oxo-2,5-dihydropyrroles) (Bannikova et al., 2005).
  • Synthesis and Acylation : 6,6-dialkyl-5,6-dihydrobenzo[f]pyrrolo[2,1-a]isoquinoline-8,9-diones react with hydrazine to prepare enaminoketohydrazides of the 2,2-dialkyl-2,3-dihydrobenzo[f]isoquinoline series, which are polyfunctional reagents (Mikhailovskii et al., 2019).

Antifungal Activity

  • Antifungal Action : The reaction of 2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline with malonic acid yields substances displaying antifungal action (Surikova et al., 2011).

Catalytic Applications

  • Gold(I)-Catalyzed Cycloaddition : An efficient synthetic method for 3,4-dihydrobenzo[f]isoquinolin-1(2H)-ones using gold(I)-catalyzed intramolecular [4 + 2] benzannulation is described (Zhong et al., 2020).

Multicomponent Synthesis

  • Copper-Catalyzed Reaction : A ligand-free copper-catalyzed three-component reaction involving β-halovinyl/aryl aldehyde, aromatic/aliphatic terminal alkyne, and tert-butylamine/benzamidine in DMF under microwave irradiation is used for synthesizing 5,6-dihydrobenzo[f]isoquinolines (Shekarrao et al., 2014).

Photochemical and Pyrolytic Studies

  • Photolysis and Pyrolysis : Photolysis of ethyl 2-(isoquinolin-1-yl)-3-methyl-5-oxo-2,5-dihydroisoxazole-4-carbolate involves electrocyclic ring opening and cyclization, leading to the formation of imidazo[2,1-a]isoquinolines (Singh & Prager, 1992).

Dopamine Receptor Ligands

  • Dopamine Receptor Affinity : 5-hydroxy- and 5,6-dihydroxy-1,2,3,7,12,12a-hexahydrobenzo[5,6]cyclohepta[1,2,3-ij]isoquinoline derivatives were synthesized as conformationally rigid analogues of 1-benzyltetrahydroisoquinoline and evaluated for their affinity at D1 and D2 dopamine receptors (Cingolani et al., 2001).

Mechanism of Action

The mechanism of action of isoquinoline derivatives can vary widely depending on their specific structure and the biological system in which they are active. Many isoquinoline derivatives have been found to have anti-cancer, anti-malarial, and other drug-like properties .

Future Directions

The synthesis and study of isoquinoline derivatives is a hot topic in organic and medicinal chemistry . Future research will likely continue to explore new methods for the synthesis of these compounds, as well as their potential uses in medicine and other fields .

properties

IUPAC Name

2-methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c1-9-13(15(16)18)14-11(8-17-9)7-6-10-4-2-3-5-12(10)14/h2-5,8H,6-7H2,1H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIPFIUQLFKREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2CCC3=CC=CC=C3C2=C1C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide
Reactant of Route 2
2-methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide
Reactant of Route 3
2-methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide
Reactant of Route 4
2-methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide
Reactant of Route 5
2-methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide
Reactant of Route 6
2-methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.